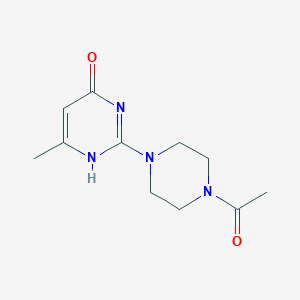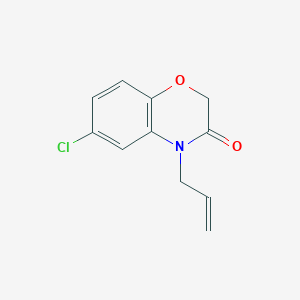![molecular formula C17H18N4O2S B253928 N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253928.png)
N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as BPS-5, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. BPS-5 is a sulfonamide-based derivative that exhibits potent inhibitory effects on various biological targets, making it a promising candidate for the development of new drugs.
Mécanisme D'action
N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide exerts its effects by inhibiting the activity of various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This compound also inhibits the activity of the epidermal growth factor receptor (EGFR), a receptor that is involved in the regulation of cell growth and differentiation. By inhibiting these targets, this compound exhibits potent antimicrobial and antitumor activity.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including inhibition of DNA and RNA synthesis, inhibition of cell growth and differentiation, and induction of apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer. It has also been shown to inhibit the growth of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is its potent inhibitory effects on various biological targets, making it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop new drugs with improved potency and selectivity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. By understanding how this compound is metabolized and distributed in the body, it may be possible to optimize its use as a therapeutic agent. Finally, the study of the mechanism of action of this compound may lead to the identification of new biological targets for drug development.
Méthodes De Synthèse
The synthesis of N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves the reaction of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid with butan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through a series of chromatographic methods to obtain pure this compound.
Applications De Recherche Scientifique
N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in the field of medicine. It exhibits potent inhibitory effects on various biological targets, including enzymes and receptors, making it a promising candidate for the development of new drugs. This compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer and lung cancer.
Propriétés
Formule moléculaire |
C17H18N4O2S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-3-11(2)19-14(22)10-24-17-20-15(12-7-5-4-6-8-12)13(9-18)16(23)21-17/h4-8,11H,3,10H2,1-2H3,(H,19,22)(H,20,21,23) |
Clé InChI |
PPKMIOSTAIZPBQ-UHFFFAOYSA-N |
SMILES isomérique |
CCC(C)NC(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
SMILES |
CCC(C)NC(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
SMILES canonique |
CCC(C)NC(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)
![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)
